Enhanced Dopamine D2 Receptor Affinity: Sulforidazine's Primary Pharmacological Advantage
Sulforidazine demonstrates substantially greater potency at dopaminergic D2 receptors compared to its parent compound, thioridazine. In functional assays using rabbit striatal slices, sulforidazine was over 20 times more potent than thioridazine in antagonizing apomorphine-induced inhibition of dopamine release [1]. This functional superiority is supported by receptor binding data, which shows that both sulforidazine and mesoridazine are more potent than thioridazine at D2 receptors [2].
| Evidence Dimension | Functional potency at presynaptic D2 autoreceptors (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.1 nM |
| Comparator Or Baseline | Thioridazine: IC50 = 130 nM; Mesoridazine: IC50 = 14.4 nM |
| Quantified Difference | Sulforidazine is 21.3-fold more potent than thioridazine and 2.4-fold more potent than mesoridazine. |
| Conditions | In vitro functional assay: antagonism of apomorphine (30 nM)-induced inhibition of electrically-evoked dopamine release from rabbit striatal slices. |
Why This Matters
This marked increase in potency confirms sulforidazine as a superior tool for probing D2-mediated pathways, requiring lower concentrations to achieve equivalent receptor blockade.
- [1] NCATS Inxight Drugs. Sulforidazine. National Center for Advancing Translational Sciences (NCATS). View Source
- [2] Bylund DB. Interactions of neuroleptic metabolites with dopaminergic, alpha adrenergic and muscarinic cholinergic receptors. J Pharmacol Exp Ther. 1981 Apr;217(1):81-6. PMID: 6110776. View Source
